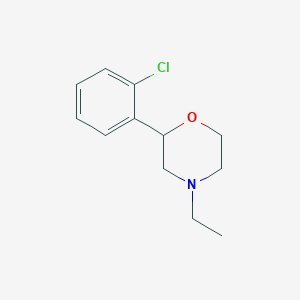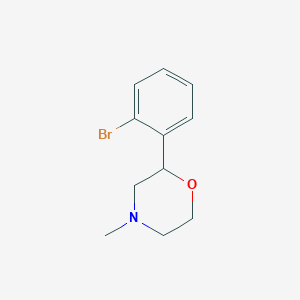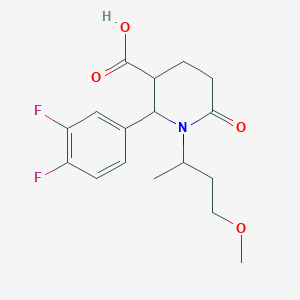
N-cyclopropyl-N-methyl-3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-N-methyl-3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxamide, also known as CM-272, is a thiazolidine-based compound that has shown promising results in various scientific research applications. It is a potent inhibitor of cancer cell growth and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential use in cancer therapy.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-N-methyl-3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxamide involves the inhibition of the protein kinase CK2, which is involved in various cellular processes, including cell growth and proliferation. By inhibiting CK2, N-cyclopropyl-N-methyl-3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxamide disrupts the cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-cyclopropyl-N-methyl-3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and disruption of the cell cycle. It has also been shown to have anti-inflammatory effects and to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-cyclopropyl-N-methyl-3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxamide in lab experiments is its potency as a CK2 inhibitor. It has been shown to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one limitation of using N-cyclopropyl-N-methyl-3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-cyclopropyl-N-methyl-3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxamide. One potential direction is to study its potential use in combination therapy with other cancer drugs. Another direction is to study its effects on different types of cancer cells and to determine its potential use in personalized cancer therapy. Additionally, further research is needed to determine the optimal dosage and administration of N-cyclopropyl-N-methyl-3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxamide for use in cancer therapy.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-N-methyl-3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxamide involves the reaction of 3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxylic acid with cyclopropylmethylamine and methyl chloroformate. The reaction is carried out under controlled conditions and yields a pure compound that can be used for further research.
Applications De Recherche Scientifique
N-cyclopropyl-N-methyl-3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to be a potent inhibitor of cancer cell growth in various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential use in combination therapy with other cancer drugs.
Propriétés
IUPAC Name |
N-cyclopropyl-N-methyl-3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O4S2/c1-13(10-2-3-10)12(16)11-8-20-9-15(11)21(17,18)14-4-6-19-7-5-14/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLVOKHNZDIQIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)C2CSCN2S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-methyl-3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine](/img/structure/B7572504.png)

![1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7572506.png)
![4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-fluorobenzonitrile](/img/structure/B7572518.png)
![N-ethyl-N-[(4-fluorophenyl)-phenylmethyl]methanesulfonamide](/img/structure/B7572521.png)
![4-[(3-butan-2-yloxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7572523.png)
![N-methyl-3-(2-methylpropylsulfanyl)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]propanamide](/img/structure/B7572531.png)

![N-cyclopropyl-3-[[[5-(dimethylamino)-1,3-dimethylpyrazol-4-yl]methylamino]methyl]benzamide](/img/structure/B7572546.png)
![(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]prop-2-enamide](/img/structure/B7572553.png)
![[5-[(1,1-Dioxothiolan-3-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl-trimethylsilane](/img/structure/B7572577.png)

![1-[2-(1-Benzylpyrrolidin-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7572586.png)